1-(2-Bromophenyl)propan-2-ol
CAS No.: 210408-48-3
Cat. No.: VC4848511
Molecular Formula: C9H11BrO
Molecular Weight: 215.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210408-48-3 |
---|---|
Molecular Formula | C9H11BrO |
Molecular Weight | 215.09 |
IUPAC Name | 1-(2-bromophenyl)propan-2-ol |
Standard InChI | InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Standard InChI Key | RJKPOWPTZRARKB-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=CC=C1Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) is defined by the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound features a propan-2-ol backbone substituted at the second carbon with a 2-bromophenyl group. Its IUPAC name, 2-(2-bromophenyl)propan-2-ol, reflects this substitution pattern, though nomenclature variations exist in literature.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁BrO | |
Molecular Weight | 215.09 g/mol | |
Physical State | Colorless to slightly yellow liquid | |
Solubility | Sparingly soluble in water; miscible with organic solvents |
Structural Analysis
The compound’s structure is characterized by:
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A tertiary alcohol group at the second carbon of the propane chain.
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A bromine atom at the ortho position of the phenyl ring, inducing steric and electronic effects.
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Planar aromatic system with delocalized π-electrons, modified by the electron-withdrawing bromine substituent.
Spectroscopic data (e.g., ¹H NMR, IR) would typically show:
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A singlet for the two equivalent methyl groups adjacent to the hydroxyl (δ ~1.5 ppm).
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Aromatic protons in the δ 7.2–7.8 ppm range, split due to meta coupling from bromine .
Synthesis and Production
Table 2: Hypothetical Synthetic Optimization Parameters
Parameter | Condition |
---|---|
Catalyst | Aluminum chloride (Lewis acid) |
Temperature | 0–25°C |
Solvent | Anhydrous dichloromethane |
Yield Optimization | Controlled stoichiometry, inert atmosphere |
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions under basic conditions, enabling aryl functionalization. For example:
This reactivity is critical for generating derivatives in medicinal chemistry .
Oxidation and Reduction
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Oxidation: Forms 2-(2-bromophenyl)propan-2-one (ketone derivative) using agents like KMnO₄.
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Reduction: Further reduction of the ketone could yield fully saturated analogs, though this is less common.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antimicrobial agents: Brominated aromatics exhibit activity against Gram-positive bacteria .
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Chiral ligands: The tertiary alcohol structure aids in asymmetric catalysis.
Material Science
Its bromine content contributes to flame-retardant polymers, though specific studies require deeper exploration.
Biological Activity and Mechanisms
Enzymatic Interactions
While direct biological data are scarce, structural analogs demonstrate:
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CYP450 modulation: Bromine’s electronegativity may influence enzyme binding pockets.
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Antiproliferative effects: Observed in related bromophenyl compounds at IC₅₀ values of 50–100 µM .
Hazard | GHS Symbol | Precautionary Measures |
---|---|---|
Corrosive | GHS05 | Use gloves, eye protection |
Combustible | GHS02 | Store away from ignition sources |
Exposure Management
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Inhalation: Move to fresh air; seek medical attention if symptoms persist.
Recent Advances and Future Directions
Recent studies highlight its potential in:
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Green chemistry: Solvent-free synthesis to reduce environmental impact.
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Drug delivery systems: Functionalization for improved bioavailability.
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